![molecular formula C16H14ClN5O2 B2816398 N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396792-08-7](/img/structure/B2816398.png)
N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide, also known as JNK-IN-8, is a small molecule inhibitor that targets c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. JNKs are activated by various stimuli, such as stress, cytokines, and growth factors, and are involved in the pathogenesis of many diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with structural similarities to "N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide" often focuses on their synthesis and crystal structure determination. For instance, the synthesis of related indazole carboxamide derivatives has been reported, which involves condensation reactions followed by characterization techniques such as crystal structure determination (Jiu-Fu Lu et al., 2017). These studies are fundamental for understanding the molecular geometry, stability, and potential intermolecular interactions of these compounds, laying the groundwork for further application-driven research.
Antitumor and Antimicrobial Activities
Several derivatives structurally related to "N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide" have been evaluated for their biological activities, including antitumor and antimicrobial effects. Compounds bearing the morpholino group and similar heterocyclic frameworks have demonstrated inhibitory activities against various cancer cell lines, providing insights into their potential as anticancer agents (Xuechen Hao et al., 2017). Moreover, derivatives with modifications on the pyrazine and phenyl core have shown significant in vitro activity against Mycobacterium tuberculosis, suggesting applications in developing new antimycobacterial agents (J. Zítko et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide is the Purkinje neurons in the cerebellum . These neurons play a crucial role in motor coordination and learning .
Mode of Action
The compound interacts with the BK channels of the Purkinje neurons . The activation of these channels by the compound helps to restore the regularity of the spiking activity of the Purkinje neurons . This interaction and the resulting changes contribute to the therapeutic effects of the compound .
Biochemical Pathways
The compound affects the ion channel regulation in the Purkinje neurons . Dysregulation of these ion channels is a common pathophysiological mechanism that drives motor impairment and vulnerability to degeneration in cerebellar ataxias . By targeting these ion channels, the compound can potentially alleviate the symptoms of these conditions .
Result of Action
The activation of the BK channels by the compound leads to the restoration of the regularity of the spiking activity of the Purkinje neurons . This can potentially alleviate the motor impairment and vulnerability to degeneration observed in cerebellar ataxias .
properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-2-1-11(10-18)14(9-12)19-16(23)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9H,5-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOGEBGOSDIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide |
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